Home > Products > Screening Compounds P21131 > Theodrenaline hydrochloride
Theodrenaline hydrochloride - 2572-61-4

Theodrenaline hydrochloride

Catalog Number: EVT-1561006
CAS Number: 2572-61-4
Molecular Formula: C17H22ClN5O5
Molecular Weight: 411.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Theodrenaline hydrochloride, with the chemical formula C17H22ClN5O5, is categorized under phosphodiesterase inhibitors. It has applications in both clinical and research settings, particularly in studies involving cardiovascular pharmacology. The compound's synthesis and properties have been explored in various scientific literature, although detailed methodologies are not extensively documented.

Synthesis Analysis

Methods and Technical Details

The synthesis of Theodrenaline hydrochloride involves the reaction between norepinephrine and theophylline under controlled conditions. While specific synthetic routes are not comprehensively detailed in available literature, it is understood that the process requires careful monitoring to ensure the stability and efficacy of the final product .

The typical synthesis may include:

  • Reactants: Norepinephrine and theophylline.
  • Conditions: Controlled temperature and pH to facilitate the reaction without degrading either component.
  • Purification: Common methods such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis

Reactions and Technical Details

Theodrenaline hydrochloride can undergo several chemical reactions:

  • Oxidation: This process can lead to various oxidation products, altering its pharmacological properties.
  • Reduction: Reduction reactions may modify functional groups within the molecule.
  • Substitution: Theodrenaline can participate in substitution reactions where functional groups are replaced, potentially changing its activity profile .

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride.

Mechanism of Action

Process and Data

Key aspects of its mechanism include:

  • Cardiac Muscle Interaction: Enhances contractility and heart rate.
  • Vascular Smooth Muscle Effects: Causes vasoconstriction, which raises blood pressure.

The compound's action is further influenced by phosphodiesterase inhibition, which affects intracellular signaling pathways related to cAMP and cGMP.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of Theodrenaline hydrochloride include:

  • Molecular Weight: Approximately 394.84 g/mol.
  • Solubility: Soluble in water due to its ionic nature.
  • Stability: Sensitive to light and moisture; should be stored in a cool, dry place.

Chemical properties include:

  • pH Stability Range: The compound remains stable within a certain pH range but can degrade outside this range.
  • Thermal Stability: Decomposes at elevated temperatures.

Relevant data indicate that Theodrenaline hydrochloride retains its efficacy when properly stored but may degrade under inappropriate conditions .

Applications

Scientific Uses

Theodrenaline hydrochloride has several significant applications:

  • Cardiovascular Research: Used in studies examining adrenergic signaling pathways.
  • Clinical Medicine: Employed as a cardiac stimulant during episodes of hypotension or shock.
  • Pharmaceutical Development: Investigated for potential formulations aimed at managing cardiovascular disorders .
Introduction to Theodrenaline Hydrochloride

Historical Development and Clinical Adoption

Theodrenaline hydrochloride emerged from mid-20th century efforts to develop safer cardiovascular stimulants. It was first synthesized as a molecular hybrid of norepinephrine (a potent catecholamine vasopressor) and theophylline (a methylxanthine phosphodiesterase inhibitor and bronchodilator), creating a novel noradrenaline-theophylline conjugate [6] [9]. This molecular design aimed to synergize the hemodynamic effects of catecholamines with the cardiostimulant properties of xanthines, while potentially mitigating adverse effects like extreme tachycardia associated with pure catecholamines.

The compound was introduced clinically in 1963 under the brand name Akrinor® in Germany, formulated as a fixed 20:1 ratio combination with cafedrine (a theophylline derivative with adrenergic properties) [2] [3]. This combination therapy was strategically developed for rapid correction of acute hypotensive states during surgical procedures. Unlike many modern cardiovascular drugs developed through targeted molecular design, theodrenaline's development reflected an era of empirical pharmacotherapy optimization, where combination products were designed to capitalize on observed clinical synergies. Its adoption became particularly entrenched in German-speaking countries, where it remains a first-line anti-hypotensive agent in anesthesia protocols [1] [3].

Table 1: Key Milestones in Theodrenaline Development

YearEventSignificance
1963Introduction of Akrinor® (cafedrine/theodrenaline) in GermanyFirst clinical availability as anti-hypotensive agent
2000sRetrospective clinical studies on hemodynamic effectsConfirmed efficacy in surgical hypotension management
2013HYPOTENS clinical trial initiation (NCT02893241)First large-scale comparison against ephedrine
2020sOngoing investigation in cerebral oxygenation trials (NCT01311414)Exploration of neurological applications

Chemical Classification and Pharmacological Significance

Theodrenaline hydrochloride (chemical name: (±)-7-[2-[[2-(3,4-Dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione hydrochloride) belongs to the dual pharmacophore class of catecholamine-xanthine conjugates [5] [6] [9]. Its molecular structure features:

  • A catecholamine moiety (dihydroxyphenyl-hydroxyethyl backbone) enabling adrenergic receptor interactions
  • A xanthine derivative (dimethylxanthine-ethyl linkage) contributing phosphodiesterase inhibitory capacity
  • An ethylamino bridge connecting these domains, creating a novel molecular entity with the molecular formula C₁₇H₂₂ClN₅O₅ and molecular weight of 411.84 g/mol [5]

Theodrenaline exhibits balanced α- and β-adrenergic activity, distinguishing it from pure α-agonists like phenylephrine. This receptor profile enables dual cardiovascular effects: peripheral vasoconstriction through α₁-adrenoceptor activation, coupled with positive inotropic and chronotropic actions via β₁-adrenoceptor stimulation [1] [6]. The theophylline component contributes additional mechanisms:

  • Phosphodiesterase inhibition potentiating cyclic AMP signaling
  • Adenosine receptor antagonism reducing vasodilatory tone
  • Calcium sensitization in cardiomyocytes [5] [9]

In clinical formulations, theodrenaline is exclusively combined with cafedrine, creating a multi-mechanism approach to hypotension management. Pharmacodynamic studies demonstrate that this combination increases mean arterial pressure (MAP) by approximately 11-16 mmHg within 5 minutes of administration, with peak effects at 15-20 minutes [2]. Unlike pure catecholamines, theodrenaline-containing formulations demonstrate heart rate stability, with minimal tachycardia observed even at effective pressor doses [3].

Table 2: Chemical and Pharmacological Properties of Theodrenaline and Related Compounds

ParameterTheodrenalineNorepinephrineTheophylline
Molecular FormulaC₁₇H₂₂ClN₅O₅C₈H₁₁NO₃C₇H₈N₄O₂
Molecular Weight411.84 g/mol169.18 g/mol180.16 g/mol
Primary Mechanismα/β adrenoceptor agonist + PDE inhibitionα/β adrenoceptor agonistPDE inhibition + adenosine antagonism
Cardiovascular Effect ProfilePressor + inotropic with stable HRStrong pressor + variable chronotropyMild inotropy + vasodilation
Typical Clinical UseAlways combined with cafedrineMonotherapy or combinationMonotherapy (respiratory)
graph LRA[Theodrenaline] --> B[Catecholamine Domain]A --> C[Xanthine Domain]B --> D[α-Adrenergic Activity]B --> E[β-Adrenergic Activity]C --> F[PDE Inhibition]C --> G[Adenosine Antagonism]D --> H(Vasoconstriction)E --> I(Inotropy/Chronotropy)F --> J(cAMP Potentiation)G --> K(Vasomotor Tone Modulation)

Regulatory Status and Global Usage Patterns

Theodrenaline hydrochloride exhibits a distinctive regulatory geography, being primarily approved and marketed in German-speaking countries (Germany, Austria, Switzerland) under the fixed-dose combination product Akrinor® (cafedrine/theodrenaline 200mg/10mg per 2mL ampoule) [1] [3]. This regulatory confinement reflects historical development patterns rather than efficacy limitations, creating a striking regional utilization pattern:

  • Germany: Designated as first-line anti-hypotensive in 86.2% of obstetric anesthesia settings and widely implemented in general surgery protocols [1] [3]
  • Austria/Switzerland: Hospital formularies routinely include cafedrine/theodrenaline for perioperative hypotension
  • United States/Canada: No FDA or Health Canada approval, with limited research-only availability (CAS 2572-61-4) [5]
  • Global Clinical Trials: Investigational use documented in cerebral oxygenation studies (NCT01311414), but no expansion to routine clinical practice beyond Central Europe [4]

This geographically constrained usage pattern creates a unique evidence landscape. While over 50 years of real-world evidence exists in German medical registries, the literature remains predominantly German-language with limited translation. Recent prospective studies like HYPOTENS (DRKS00010740) represent efforts to generate international-grade evidence, comparing cafedrine/theodrenaline against ephedrine in multicenter settings [3]. Regulatory barriers in non-adopting regions appear multifactorial, including:

  • Pharmacological Preference: Dominance of pure α-agonists (phenylephrine) and catecholamines (ephedrine) in Anglo-American algorithms
  • Combination Product Scrutiny: Regulatory skepticism toward fixed-dose combinations without monocomponent data
  • Patent Status: Long-expired patents reducing commercial development incentives [1] [3]

Table 3: Global Regulatory and Utilization Status of Theodrenaline Formulations

RegionRegulatory StatusClinical Utilization PatternEvidence Base
GermanyApproved (1963)First-line in obstetric/OR hypotensionExtensive real-world data + retrospective studies
Austria/SwitzerlandApprovedHospital formularies for OR/emergencyModerate real-world evidence
United StatesNot approved; research-onlyLimited to experimental protocolsIsolated investigational studies
JapanNot approved; limited accessMinimal clinical implementationCase reports only
International TrialsInvestigational INDCerebral oxygenation studies (NCT01311414)Early-phase trial data

Theodrenaline's regulatory journey illustrates how historical approval pathways, regional medical traditions, and commercialization priorities collectively shape drug accessibility. Despite its geographically limited adoption, it remains a pharmacologically significant compound as one of the few clinically implemented catecholamine-xanthine hybrids, offering a distinct mechanism profile from mainstream vasopressors [3] [6]. Ongoing research may potentially expand its therapeutic footprint, particularly in clinical scenarios where tachycardia limitation is paramount during blood pressure correction.

Properties

CAS Number

2572-61-4

Product Name

Theodrenaline hydrochloride

IUPAC Name

7-[2-[[2-(3,4-dihydroxyphenyl)-2-hydroxyethyl]amino]ethyl]-1,3-dimethylpurine-2,6-dione;hydrochloride

Molecular Formula

C17H22ClN5O5

Molecular Weight

411.8 g/mol

InChI

InChI=1S/C17H21N5O5.ClH/c1-20-15-14(16(26)21(2)17(20)27)22(9-19-15)6-5-18-8-13(25)10-3-4-11(23)12(24)7-10;/h3-4,7,9,13,18,23-25H,5-6,8H2,1-2H3;1H

InChI Key

CSKCJAUXLOQTMM-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl

Synonyms

noradrenaline theophylline
noradrenaline theophylline, (R)-isomer
noradrenaline theophylline, hydrochloride
noradrenaline theophylline, monohydrochloride, (R)-isomer
theodrenaline
theodrenaline hydrochloride
theodrenaline hydrochloride, (R)-isomer
theodrenaline, (R)-isome

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCNCC(C3=CC(=C(C=C3)O)O)O.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.